molecular formula C22H27ClN2O3 B4031285 2-(4-Chloro-2-methylphenoxy)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one

2-(4-Chloro-2-methylphenoxy)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one

Cat. No.: B4031285
M. Wt: 402.9 g/mol
InChI Key: LYPUDKBFUPUWGD-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, featuring a piperazine ring and phenoxy group, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common approach might include:

    Formation of the Phenoxy Intermediate: Starting with 4-chloro-2-methylphenol, it can be reacted with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.

    Piperazine Derivative Formation: The phenoxy intermediate can then be reacted with 4-(2-ethoxyphenyl)piperazine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Coupling: The final step involves coupling the piperazine derivative with a propanone derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its piperazine moiety.

    Medicine: Possible applications in drug development, particularly in designing compounds with central nervous system activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, suggesting potential effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one
  • 2-(4-Bromophenoxy)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one
  • 2-(4-Chloro-2-methylphenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one

Uniqueness

The unique combination of the chloro and ethoxy substituents in 2-(4-Chloro-2-methylphenoxy)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one may confer distinct biological activity or chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3/c1-4-27-21-8-6-5-7-19(21)24-11-13-25(14-12-24)22(26)17(3)28-20-10-9-18(23)15-16(20)2/h5-10,15,17H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPUDKBFUPUWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)OC3=C(C=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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